molecular formula C20H17N3O5S B3748186 methyl 6-methoxy-3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-1H-indole-2-carboxylate

methyl 6-methoxy-3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-1H-indole-2-carboxylate

Cat. No. B3748186
M. Wt: 411.4 g/mol
InChI Key: IQCLTESULLJSBU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and heterocyclic systems, including an indole ring, a benzothiazole ring, and a carboxylate ester .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves the coupling of an indole derivative with a benzothiazole derivative. The indole and benzothiazole moieties are prevalent in many natural products and drugs, and various methods for their synthesis have been reported .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and benzothiazole rings are aromatic, contributing to the compound’s stability .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the ester, amine, and aromatic systems. The ester could undergo hydrolysis, the amine could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with similar structures have moderate to low solubility in water and are more soluble in organic solvents .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety precautions. Without specific information, it’s safe to assume that exposure should be minimized and personal protective equipment should be used .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its potential uses in medicine or other fields .

properties

IUPAC Name

methyl 6-methoxy-3-[[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]amino]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c1-27-11-7-8-12-13(9-11)21-18(19(25)28-2)17(12)22-16(24)10-23-14-5-3-4-6-15(14)29-20(23)26/h3-9,21H,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCLTESULLJSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)C(=O)OC)NC(=O)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-methoxy-3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-1H-indole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 6-methoxy-3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-1H-indole-2-carboxylate
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methyl 6-methoxy-3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-1H-indole-2-carboxylate
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methyl 6-methoxy-3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-1H-indole-2-carboxylate
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methyl 6-methoxy-3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-1H-indole-2-carboxylate
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methyl 6-methoxy-3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-1H-indole-2-carboxylate
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methyl 6-methoxy-3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-1H-indole-2-carboxylate

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